Product packaging for Ethyl (4-Aminophenylamino) Oxoacetate(Cat. No.:CAS No. 17794-28-4)

Ethyl (4-Aminophenylamino) Oxoacetate

Cat. No.: B014831
CAS No.: 17794-28-4
M. Wt: 208.21 g/mol
InChI Key: UOATZWIBGLCONS-UHFFFAOYSA-N
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Description

Contextualizing Substituted Oxoacetates in Organic Synthesis

Substituted oxoacetates, which feature a keto-ester functional group, are versatile intermediates in organic synthesis. Their reactivity allows for a wide array of chemical transformations, making them valuable precursors to more complex molecular architectures. The presence of both an electrophilic ketone and an ester group enables participation in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The synthesis of substituted 2-oxo acids, a related class of compounds, can be achieved through methods like the biocatalyzed aldol (B89426) reaction, which allows for the construction of extended 2-oxoacid frameworks. nih.gov These frameworks can then be subjected to downstream reactions, such as oxidative decarboxylation and subsequent esterification, to yield a variety of compound classes. nih.gov The development of efficient synthetic routes to oxazoline (B21484) derivatives, for instance, has been achieved using alkyl 2-diazo-3-oxoalkanoates, which generate alkoxycarbonylketenes for reaction with aziridines. nih.gov These examples underscore the broad applicability of the oxoacetate motif in constructing diverse and complex molecules.

Significance of Aniline-Derived Scaffolds in Chemical Systems

Aniline (B41778) and its derivatives are fundamental structural motifs in a vast number of chemical systems, particularly within medicinal chemistry. cresset-group.com The aromatic amine functionality is a key component in numerous pharmacologically active compounds due to its ability to form crucial interactions with biological targets. cresset-group.comnih.gov The versatility of the aniline scaffold has led to its prevalence in high-throughput screening libraries for drug discovery. acs.orgnih.gov

However, the aniline moiety is not without its challenges. It is often associated with metabolic instability, as it can be susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites. cresset-group.comacs.orgnih.gov This has prompted significant research into the development of aniline isosteres, or replacements, that can mimic the desirable properties of the aniline core while mitigating its metabolic liabilities. cresset-group.comacs.orgnih.gov Despite these concerns, the aniline scaffold remains a vital component in the medicinal chemist's toolbox, with ongoing research focused on harnessing its benefits while managing its potential drawbacks. For example, studies on 6-arylaminoflavones, synthesized via Buchwald-Hartwig amination of anilines, show that the electronic properties of the aniline precursor significantly influence the reaction yields and the biological activity of the final products. mdpi.com

Research Landscape of Ethyl (4-Aminophenylamino) Oxoacetate and Related Analogues

This compound is a bifunctional molecule that incorporates both an aniline-derived scaffold and an ethyl oxoacetate moiety. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis. While extensive, dedicated research on this compound itself is not widely published, its chemical properties can be inferred from its constituent parts and the study of related analogues.

The table below summarizes the key identification and physical properties of this compound.

PropertyValueReference
CAS Number 17794-28-4 guidechem.comnovachemistry.comcoompo.comchemcd.com
Molecular Formula C₁₀H₁₂N₂O₃ novachemistry.comchemcd.com
Molecular Weight 208.21 g/mol novachemistry.comchemcd.com
Appearance Pale Yellow Crystalline Solid coompo.com
Melting Point 106-107°C usbio.net
Solubility Dichloromethane, Ethyl Acetate, Chloroform, DMSO coompo.comusbio.net

This table is interactive. Click on the headers to sort.

Research on related aniline derivatives continues to be a vibrant area. For instance, studies on new triazole derivatives of aniline have explored their lipophilicity and pharmacokinetic profiles, highlighting the importance of substitution patterns on the aniline ring for drug-like properties. nih.gov The synthesis of flavone (B191248) derivatives has also demonstrated how the nature of the aniline precursor impacts cytotoxicity, providing insights into structure-activity relationships. mdpi.com

Scope and Objectives of Academic Inquiry on this compound

The primary academic interest in this compound lies in its potential as a synthon for the construction of more complex, biologically active molecules. The presence of a primary aromatic amine and an oxoacetate functional group within the same molecule opens up numerous avenues for synthetic exploration.

The objectives of academic inquiry into this compound would likely include:

Development of Novel Synthetic Methodologies: Utilizing the dual reactivity of this compound to synthesize novel heterocyclic systems or other complex scaffolds. The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the oxoacetate moiety can participate in aldol condensations, Wittig reactions, and other carbonyl chemistry.

Medicinal Chemistry Applications: Employing this compound as a starting material for the synthesis of new classes of compounds with potential therapeutic applications. The aniline portion provides a well-established pharmacophore, while the oxoacetate handle allows for diverse chemical modifications to modulate activity and properties.

Materials Science: Investigating the use of this compound or its derivatives in the development of new polymers or functional materials, leveraging the reactivity of its functional groups to create cross-linked or functionalized materials.

In essence, the academic inquiry surrounding this compound is driven by its potential to serve as a versatile and valuable tool in the synthetic chemist's arsenal (B13267) for the creation of novel and functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B014831 Ethyl (4-Aminophenylamino) Oxoacetate CAS No. 17794-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-aminoanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOATZWIBGLCONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399779
Record name Ethyl (4-Aminophenylamino) Oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17794-28-4
Record name Ethyl (4-Aminophenylamino) Oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 Aminophenylamino Oxoacetate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of ethyl (4-aminophenylamino) oxoacetate logically deconstructs the molecule into simpler, commercially available precursors. The most apparent disconnection is at the amide C-N bond. This bond can be formed through the reaction of an amine with a carboxylic acid derivative. This leads to two primary precursor pairs:

Disconnection 1: p-Phenylenediamine (B122844) and an ethyl oxalyl derivative (such as ethyl oxalyl chloride or diethyl oxalate). This is the most direct and common approach.

Disconnection 2: N-(4-aminophenyl)oxamic acid and ethanol (B145695). This involves a final esterification step.

A schematic representation of this retrosynthetic analysis is presented below:

Generated code

This analysis forms the basis for the synthetic strategies discussed in the subsequent sections.

Classical Synthetic Routes to N-Substituted Oxoacetates

Traditional methods for the synthesis of N-substituted oxoacetates, including this compound, have been well-established for many years. These methods typically involve straightforward esterification and amidation reactions.

Esterification Approaches

While less common as the primary route to the target molecule, esterification can be employed if N-(4-aminophenyl)oxamic acid is used as an intermediate. The carboxylic acid group of N-(4-aminophenyl)oxamic acid can be converted to its ethyl ester through several classical methods:

Fischer-Speier Esterification: This method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Reaction with Alkyl Halides: The carboxylate salt of N-(4-aminophenyl)oxamic acid, formed by treatment with a base, can be reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the ethyl ester via an SN2 reaction.

Use of Activating Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride can be used to activate the carboxylic acid, facilitating its reaction with ethanol.

Esterification MethodReagentsTypical Conditions
Fischer-SpeierEthanol, Strong Acid (e.g., H₂SO₄)Reflux
Alkyl HalideBase, Ethyl Halide (e.g., C₂H₅I)Varies
Activating AgentDCC or SOCl₂, EthanolVaries

Table 1: Comparison of Classical Esterification Methods. This interactive table summarizes the key reagents and conditions for the esterification of N-(4-aminophenyl)oxamic acid.

Amidation and Condensation Reactions

The most direct and widely utilized classical approach for synthesizing this compound involves the formation of the amide bond through the reaction of p-phenylenediamine with a derivative of ethyl oxalate (B1200264).

A prevalent method involves the condensation of p-phenylenediamine with diethyl oxalate. Due to the presence of two amino groups in p-phenylenediamine, controlling the stoichiometry is crucial to favor the formation of the mono-acylated product. Typically, an excess of p-phenylenediamine is used to minimize the formation of the di-acylated byproduct. The reaction is often carried out at elevated temperatures, and the product can be isolated and purified through techniques like crystallization or chromatography.

Alternatively, a more reactive acylating agent, ethyl oxalyl chloride, can be used. This reaction is generally faster and can be performed at lower temperatures. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid that is formed as a byproduct.

Acylating AgentKey FeaturesTypical Reaction Conditions
Diethyl OxalateLess reactive, requires higher temperatures, potential for di-acylation.Heating, often with an excess of the amine.
Ethyl Oxalyl ChlorideMore reactive, faster reaction, lower temperatures.Presence of a base to neutralize HCl.

Table 2: Comparison of Acylating Agents for Amidation. This interactive table highlights the differences between using diethyl oxalate and ethyl oxalyl chloride for the synthesis of this compound.

Modern Catalytic Strategies in the Synthesis of this compound

While classical methods are effective, modern synthetic chemistry has seen a surge in the development of catalytic strategies to improve efficiency, selectivity, and sustainability. These approaches are beginning to be applied to the synthesis of N-aryl oxoacetates.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen bonds. While specific examples for the direct synthesis of this compound are not yet widely reported in the literature, the principles of Buchwald-Hartwig amination could theoretically be applied. This would involve the cross-coupling of an appropriate aryl halide or triflate with an ethyl oxamate (B1226882). The development of suitable ligand systems would be critical to achieve high yields and selectivity.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. While still an emerging area for the synthesis of this specific class of compounds, certain organocatalytic approaches hold promise. For instance, Brønsted or Lewis acids could potentially catalyze the amidation reaction between p-phenylenediamine and diethyl oxalate under milder conditions than the classical thermal methods. Further research in this area is needed to develop efficient and practical organocatalytic routes to this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical area for future research. However, current literature does not provide specific examples or studies dedicated to this topic for this particular compound.

Solvent-Free and Aqueous Media Syntheses

There are no specific research articles or documented procedures detailing the synthesis of this compound under solvent-free conditions or in aqueous media. While these methods are cornerstones of green chemistry, offering advantages such as reduced volatile organic compound (VOC) emissions, simplified purification processes, and lower environmental impact, their application to the synthesis of this compound has not been reported. The development of such methods would represent a significant advancement in the sustainable production of this chemical.

Atom Economy and Reaction Efficiency Considerations

A theoretical calculation of the atom economy for the presumed synthesis of this compound from p-phenylenediamine and diethyl oxalate can be performed. The reaction is an acylation, which typically involves the formation of a byproduct, in this case, ethanol.

Theoretical Atom Economy Calculation:

ReactantMolecular FormulaMolar Mass ( g/mol )
p-PhenylenediamineC₆H₈N₂108.14
Diethyl oxalateC₆H₁₀O₄146.14
Product Molecular Formula Molar Mass ( g/mol )
This compoundC₁₀H₁₂N₂O₃208.21
Byproduct Molecular Formula Molar Mass ( g/mol )
EthanolC₂H₆O46.07

Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of Reactants) x 100

Atom Economy = (208.21 / (108.14 + 146.14)) x 100 = (208.21 / 254.28) x 100 ≈ 81.88%

This calculation suggests a reasonably good theoretical atom economy. However, without experimental data, it is impossible to discuss the actual reaction efficiency, which includes factors like percentage yield, E-factor (Environmental Factor), and Process Mass Intensity (PMI). No published studies were found that provide these crucial metrics for any synthesis of this compound.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing yield, minimizing reaction times, and reducing energy consumption. For the synthesis of this compound, this would involve a systematic study of variables such as:

Temperature: The effect of temperature on reaction rate and selectivity.

Catalyst: Investigating the use of acid or base catalysts to improve reaction efficiency.

Solvent: A study of different solvents to determine the optimal medium for the reaction.

Reactant Ratio: Varying the molar ratio of p-phenylenediamine to diethyl oxalate to maximize the conversion of the limiting reagent.

Reaction Time: Determining the minimum time required for the reaction to reach completion.

A thorough search of the available literature yielded no studies focused on the optimization of these parameters for the synthesis of this compound. Consequently, no data tables with detailed research findings on yield enhancement under various conditions can be provided.

Reaction Chemistry and Derivatization of Ethyl 4 Aminophenylamino Oxoacetate

Reactivity of the Ester Functionality

The ethyl ester group in Ethyl (4-Aminophenylamino) Oxoacetate is susceptible to a variety of nucleophilic substitution reactions, allowing for the modification of this part of the molecule.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, N-(4-aminophenyl)oxamic acid, under either acidic or basic conditions. Alkaline hydrolysis, in particular, has been studied for similar oxamate (B1226882) esters and is known to proceed efficiently. This transformation is significant as it can alter the solubility and biological activity of the resulting compound.

Transesterification, the conversion of one ester to another, is another key reaction of the ester functionality. While specific studies on the transesterification of this compound are not extensively documented, the general principles of this reaction are well-established. It can be catalyzed by either acids or bases and is typically driven to completion by using a large excess of the new alcohol or by removing the alcohol being replaced. For instance, reacting the ethyl ester with a higher boiling point alcohol in the presence of a suitable catalyst would be expected to yield the corresponding new ester.

ReactionReagents and ConditionsProductReference
HydrolysisAqueous NaOH, heatN-(4-aminophenyl)oxamic acidInferred from general ester hydrolysis principles
TransesterificationR'OH, Acid or Base catalyst(4-Aminophenylamino)(oxo)acetic acid R' esterInferred from general transesterification principles masterorganicchemistry.com

The reduction of the ester group in this compound can lead to the formation of either the corresponding amino alcohol or, under more forcing conditions, the diamine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the ester to a primary alcohol. This would yield 2-((4-aminophenyl)amino)ethanol. It is important to note that LiAlH4 would likely also reduce the amide functionality.

Selective reduction of the ester in the presence of the amide is challenging. However, certain reducing agents might offer some degree of selectivity. The use of sodium borohydride (B1222165) (NaBH4) is generally not effective for the reduction of esters unless activated by certain additives or under specific conditions.

ReactionReagentProductReference
ReductionLithium Aluminum Hydride (LiAlH4)2-((4-aminophenyl)amino)ethanol (and other reduced products)Inferred from general ester reduction principles

Transformations Involving the Secondary Amine and Aniline (B41778) Moieties

The presence of two distinct nitrogen nucleophiles, a secondary amine and a primary aniline, opens up a vast landscape of possible chemical modifications. The relative reactivity of these two groups can often be controlled by carefully selecting the reaction conditions.

Both the secondary amine and the primary aniline are susceptible to acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides. The primary aniline is generally more nucleophilic and will likely react preferentially under standard conditions. This allows for the selective introduction of acyl or sulfonyl groups onto the aniline nitrogen. To achieve acylation or sulfonylation at the secondary amine, protection of the more reactive primary amine may be necessary. For instance, the primary amine could be selectively protected as a carbamate, followed by reaction at the secondary amine, and subsequent deprotection.

ReactionReagentProbable Major ProductReference
AcylationAcetyl chloride, baseEthyl (4-acetamidophenylamino)oxoacetateInferred from general amine acylation principles
Sulfonylationp-Toluenesulfonyl chloride, baseEthyl (4-(p-toluenesulfonamido)phenylamino)oxoacetateInferred from general amine sulfonylation principles

N-alkylation and N-arylation reactions provide a means to introduce a wide variety of substituents onto the nitrogen atoms. Similar to acylation, the primary aniline is expected to be more reactive towards alkylating and arylating agents. Selective alkylation of the secondary amine would likely require prior protection of the primary amine.

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could potentially be employed for the N-arylation of either the primary or secondary amine with aryl halides, offering a powerful tool for creating carbon-nitrogen bonds.

ReactionReagents and ConditionsProbable Major ProductReference
N-AlkylationAlkyl halide, baseEthyl (4-(N-alkylamino)phenylamino)oxoacetateInferred from general amine alkylation principles
N-ArylationAryl halide, Pd or Cu catalyst, baseEthyl (4-(N-arylamino)phenylamino)oxoacetateInferred from general N-arylation methodologies rsc.orgnih.gov

The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. These reactions often involve the participation of both the nitrogen and the carbon framework of the molecule.

One of the most important applications is in the synthesis of quinoxaline (B1680401) derivatives. For example, condensation of this compound with 1,2-diamines can lead to the formation of quinoxalinones, a class of compounds with significant biological activities. Specifically, reaction with o-phenylenediamine (B120857) would be expected to yield a substituted quinoxalinone.

Furthermore, the primary amine and the adjacent ring positions can participate in cyclization reactions to form benzimidazoles. For instance, intramolecular cyclization under appropriate conditions, or intermolecular condensation with a suitable one-carbon synthon, could lead to the formation of a benzimidazole (B57391) ring fused to the existing structure. The reaction of related N-aryl ureas with ortho-phenylenediamine is a known route to benzimidazoles.

Reaction TypeReactant(s)Product TypeReference
Quinoxalinone Synthesiso-PhenylenediamineSubstituted QuinoxalinoneInferred from quinoxaline synthesis
Benzimidazole SynthesisIntramolecular cyclization or reaction with a C1 synthonSubstituted BenzimidazoleInferred from benzimidazole synthesis nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating amino groups. The primary amino group (-NH2) and the secondary amino group of the oxamate moiety (-NHCOCOOEt) both direct incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the primary amino group.

However, the oxamate substituent, while activating, is less so than a simple amino or alkylamino group due to the electron-withdrawing nature of the adjacent carbonyl groups. This difference in activating strength can influence the regioselectivity of the reaction. Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are anticipated to proceed on the activated ring. For instance, bromination would likely yield the dibromo-derivative, with bromine atoms adding to the positions ortho to the primary amine. The conditions for these reactions would need to be carefully controlled to avoid polysubstitution and potential side reactions involving the amino groups.

Reaction Electrophile Expected Major Product(s) Reference (Analogous Reactions)
BrominationBr₂2,6-Dibromo-4-(2-ethoxy-2-oxoacetamido)aniline lkouniv.ac.in
NitrationHNO₃/H₂SO₄2-Nitro-4-(2-ethoxy-2-oxoacetamido)aniline and/or 2,6-Dinitro-4-(2-ethoxy-2-oxoacetamido)aniline youtube.comyoutube.com
Friedel-Crafts AcylationRCOCl/AlCl₃Likely complex mixture due to reaction at amino groups lkouniv.ac.in

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Aniline Nitrogen

The secondary aniline nitrogen in this compound provides a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-nitrogen bonds. Reactions such as the Buchwald-Hartwig amination could be employed to introduce aryl, heteroaryl, or alkyl groups at this position.

In a typical Buchwald-Hartwig reaction, an aryl halide or triflate is coupled with the amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of such couplings with N-aryl oxamates, as it influences the reaction's efficiency and scope. Research on related N-aryl oxamate systems has demonstrated the feasibility of these transformations, suggesting that this compound could similarly be derivatized. nih.govacs.org For example, coupling with an aryl bromide would yield an N-aryl-N'-(4-aminophenyl)oxalamide derivative.

Coupling Partner Catalyst/Ligand System Product Type Reference (Analogous Reactions)
Aryl BromidePd(OAc)₂ / XantphosN-Aryl-N'-(4-aminophenyl)oxalamide researchgate.net
Heteroaryl ChloridePd₂ (dba)₃ / BINAPN-Heteroaryl-N'-(4-aminophenyl)oxalamide researchgate.net
Alkyl HalideNot typically reactive under standard Buchwald-Hartwig conditions-

Chemo- and Regioselectivity in the Functionalization of this compound

The presence of multiple reactive sites in this compound—the primary aromatic amine, the secondary aniline nitrogen, and the activated phenyl ring—necessitates careful consideration of chemo- and regioselectivity during its functionalization.

Chemoselectivity: In reactions involving electrophiles, both amino groups are potential sites of reaction. Acylation, for instance, could occur at either the primary or the secondary amine. The primary amine is generally more nucleophilic and less sterically hindered, making it the likely site of initial reaction under kinetically controlled conditions. To achieve selective functionalization, protection of one of the amino groups may be necessary. For example, the primary amine could be selectively protected as an imine, directing subsequent reactions to the secondary amine or the aromatic ring.

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the two amino groups reinforce each other, strongly favoring substitution at the positions ortho to the primary amine. It would be challenging to achieve substitution at the position ortho to the oxamate group without blocking the more activated sites.

The inherent reactivity differences between the functional groups can be exploited to achieve selective transformations. For instance, the primary amine can undergo specific reactions like diazotization followed by Sandmeyer reactions, which would not affect the secondary amine or the oxamate moiety under the right conditions.

Development of Novel Derivatization Pathways

The versatile structure of this compound opens doors for the development of novel derivatization pathways to access a wide array of complex molecules.

One promising avenue is the use of the primary amino group as a synthetic handle for the construction of heterocyclic rings. For example, condensation with 1,3-dicarbonyl compounds could lead to the formation of benzodiazepine (B76468) or related heterocyclic systems. The reaction of o-phenylenediamines with various reagents to form benzimidazoles is a well-established synthetic strategy that could be adapted. researchgate.net

Furthermore, the oxamate moiety itself can be a site for further transformation. Hydrolysis of the ethyl ester would yield the corresponding carboxylic acid, which could then be coupled with various amines or alcohols to form new amides or esters, respectively. This allows for the introduction of a wide range of functionalities and the synthesis of libraries of compounds for screening in drug discovery programs.

Another innovative approach could involve intramolecular reactions. For instance, under specific conditions, it might be possible to induce cyclization between the primary amino group and the oxamate moiety or the aromatic ring, leading to novel heterocyclic scaffolds.

The development of such novel pathways, guided by the principles of chemo- and regioselectivity, will undoubtedly expand the synthetic utility of this compound and provide access to new chemical entities with interesting properties.

Mechanistic Studies on Reactions Involving Ethyl 4 Aminophenylamino Oxoacetate

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Kinetic studies of the broader reaction class—condensation of phenylenediamines with dicarbonyl compounds—reveal that the reaction rate is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-donating groups on the phenylenediamine starting material tend to accelerate the initial nucleophilic attack, whereas electron-withdrawing groups can decelerate it. mdpi.comias.ac.in The rate can also be influenced by the solvent and the presence of catalysts, which function by activating either the amine or the carbonyl group.

Spectroscopic analysis is indispensable for elucidating the reaction pathway and identifying the transient species involved.

¹H NMR Spectroscopy: The progress of the reaction can be tracked by observing the disappearance of the distinct signals for the two primary amine protons (-NH₂) of p-phenylenediamine (B122844) and the appearance of new signals corresponding to the amide proton (-NH-CO) and the remaining primary amine protons of the Ethyl (4-aminophenylamino) oxoacetate intermediate.

¹³C NMR Spectroscopy: Changes in the carbon skeleton, particularly the shift of the carbonyl carbon signal upon formation of the amide bond from the initial ester, provide clear evidence of the reaction's progression.

IR Spectroscopy: Infrared spectroscopy allows for the monitoring of key functional group transformations. The disappearance of the N-H stretching vibrations of the primary amine and the appearance of a new set of bands corresponding to the N-H stretch of the secondary amide and the C=O stretch of the newly formed amide group are characteristic indicators of the formation of the intermediate.

The following table outlines the expected characteristic spectroscopic data for the key molecules in the reaction sequence.

Compound Name¹H NMR Signals (Anticipated)¹³C NMR Signals (Anticipated)IR Spectroscopy (Anticipated, cm⁻¹)
p-Phenylenediamine Broad singlet for -NH₂ protons, signals in the aromatic region.Aromatic carbons, with those bonded to nitrogen being distinct.N-H stretching (symmetric & asymmetric) ~3300-3400.
Diethyl Oxalate (B1200264) Quartet for -CH₂- protons, triplet for -CH₃ protons.Carbonyl carbon ~160-170 ppm, signals for the ethyl group.C=O stretching for ester ~1740.
This compound Signals for amide N-H, remaining primary -NH₂, aromatic protons, and ethyl group protons.Signals for amide and ester carbonyls, aromatic carbons.N-H stretch (amide) ~3300, N-H stretch (amine) ~3400, C=O stretch (amide I) ~1680, C=O stretch (ester) ~1730.
1,4-Dihydroquinoxaline-2,3-dione Signal for amide N-H protons, signals in the aromatic region.Amide carbonyl carbons ~155-165 ppm, aromatic carbons.N-H stretching ~3200, C=O stretching ~1700.

Identification of Key Intermediates and Transition States

The reaction pathway from p-phenylenediamine and diethyl oxalate to the cyclized product proceeds through distinct intermediates and transition states. The primary and most stable intermediate along this pathway is this compound.

The proposed mechanism is initiated by the nucleophilic attack of one of the primary amino groups of p-phenylenediamine on one of the electrophilic carbonyl carbons of diethyl oxalate. This step proceeds via a tetrahedral intermediate . stackexchange.comechemi.com This high-energy species is stabilized by the departure of an ethoxide leaving group, leading to the formation of the stable amide-ester intermediate, this compound.

Influence of Catalysts and Reagents on Reaction Pathways

The efficiency of the synthesis of quinoxaline (B1680401) derivatives from diamines and dicarbonyls is significantly enhanced by the use of catalysts. Catalysts can influence the reaction pathway by lowering the activation energy of key steps, thereby increasing the reaction rate and often allowing for milder reaction conditions.

A variety of catalytic systems have been successfully employed:

Acid Catalysis: Protic acids or Lewis acids can activate the carbonyl group of the diethyl oxalate, making it more electrophilic and susceptible to nucleophilic attack by the amine. Solid acid catalysts, such as acidic alumina (B75360) or sulfonic acid-functionalized titania (TiO₂-Pr-SO₃H), have been shown to be effective, offering advantages like ease of separation and recyclability. researchgate.netnih.gov

Iodine Catalysis: Molecular iodine has been used as a mild and efficient catalyst for the condensation of diamines with dicarbonyl compounds, proceeding through the formation of a Schiff base intermediate. mdpi.com

Solvent-Free Conditions: Green chemistry approaches, such as the simple grinding of the solid reactants (o-phenylenediamine and oxalic acid) at room temperature, have proven highly effective for the synthesis of quinoxalinediones. ias.ac.in This method is operationally simple and proceeds with high atom economy.

The choice of catalyst and reaction conditions can dramatically affect the outcome, as summarized in the table below based on findings from related syntheses.

Catalyst / ConditionStarting MaterialsProductYieldReaction TimeReference
Acidic Alumina (Microwave) o-Phenylenediamine (B120857), Benzil2,3-Diphenylquinoxaline80-86%3 min researchgate.net
Hexafluoroisopropanol (HFIP) o-Phenylenediamine, Benzil2,3-Diphenylquinoxaline95%1 hour nih.gov
Solid Grinding (Solvent-Free) o-Phenylenediamine, Oxalic Acid1,4-Dihydroquinoxaline-2,3-dioneGood to Very Good15-40 min ias.ac.in
Iodine (Aqueous Acetic Acid) D-Glucose, Aromatic DiaminesAldo-imidazole derivativesGoodShort mdpi.com

Computational Modeling for Reaction Mechanism Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for validating proposed reaction mechanisms and providing deeper insight into the energetic landscape of a reaction. While specific DFT studies on this compound are not widely published, the principles can be applied from related systems. nih.govdntb.gov.ua

For the reaction involving this compound, computational modeling could be used to:

Calculate Activation Energies: Determine the energy barriers for each step of the proposed mechanism, including the initial nucleophilic attack, the collapse of the tetrahedral intermediates, and the final intramolecular cyclization. This allows for the identification of the rate-determining step.

Model Transition State Geometries: Visualize the three-dimensional structure of the high-energy transition states. For instance, modeling the transition state for the initial amine attack would show the partial bond formation between the nitrogen and carbonyl carbon.

Evaluate Intermediate Stability: Calculate the relative energies of the reactants, the this compound intermediate, and the final product to confirm the thermodynamic favorability of the reaction.

Assess Catalyst Effects: Model the interaction of catalysts with the reactants to understand how they lower the activation energy. For example, a simulation could show how a proton from an acid catalyst coordinates to the carbonyl oxygen, increasing its electrophilicity.

By corroborating experimental findings from kinetic and spectroscopic analyses, computational modeling provides a more complete and validated picture of the reaction mechanism involving this key synthetic intermediate.

Spectroscopic and Structural Elucidation Techniques in Research on Ethyl 4 Aminophenylamino Oxoacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for Ethyl (4-aminophenylamino)oxoacetate, are not available in surveyed scientific literature. This information is critical for assigning the specific protons and carbons within the molecule's structure, confirming the connectivity of the ethyl ester, the oxoacetate bridge, and the aminophenyl group. Without this data, a definitive analysis of the molecule's electronic environment and conformation in solution cannot be performed.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

While the nominal mass of Ethyl (4-aminophenylamino)oxoacetate can be calculated from its molecular formula, detailed mass spectrometry analysis, including the fragmentation pattern under electron ionization (EI) or other methods, is not documented in available literature. Such data would be instrumental in confirming the molecular weight and providing evidence for the compound's structural components through the analysis of its fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific infrared (IR) and Raman vibrational frequencies for Ethyl (4-aminophenylamino)oxoacetate are not reported in the reviewed literature. A detailed analysis of these spectra would allow for the identification and confirmation of key functional groups, such as the N-H stretches of the primary and secondary amines, the C=O stretches of the ester and amide carbonyls, and the characteristic vibrations of the aromatic ring.

X-ray Crystallography in Solid-State Structural Characterization

There is no evidence of a crystal structure determination for Ethyl (4-aminophenylamino)oxoacetate in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. The absence of this data means the precise three-dimensional arrangement of the atoms in the crystalline form remains unconfirmed.

Theoretical and Computational Chemistry Studies of Ethyl 4 Aminophenylamino Oxoacetate

Quantum Chemical Calculations for Electronic Structure Analysis

Currently, there is no published research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to analyze the electronic structure of Ethyl (4-Aminophenylamino) Oxoacetate. Such studies would typically involve optimizing the molecular geometry to find the most stable configuration and calculating various electronic properties.

Table 1: Hypothetical Electronic Properties of this compound (Data Not Available)

PropertyMethod/Basis SetCalculated Value
Ground State Energy (Hartree)e.g., B3LYP/6-311++G(d,p)Data Not Available
Dipole Moment (Debye)e.g., B3LYP/6-311++G(d,p)Data Not Available
Mulliken Atomic Chargese.g., B3LYP/6-311++G(d,p)Data Not Available
Natural Bond Orbital (NBO) Chargese.g., B3LYP/6-311++G(d,p)Data Not Available

Conformational Analysis and Molecular Dynamics Simulations

No specific studies on the conformational analysis or molecular dynamics (MD) simulations of this compound have been found. A conformational analysis would identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. Molecular dynamics simulations would provide insights into the molecule's behavior over time in different environments, such as in a solvent.

Table 2: Hypothetical Conformational Energy Profile of this compound (Data Not Available)

ConformerDihedral Angle(s) (°)Relative Energy (kcal/mol)Population (%)
Conformer 1Data Not AvailableData Not AvailableData Not Available
Conformer 2Data Not AvailableData Not AvailableData Not Available
Transition StateData Not AvailableData Not AvailableN/A

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital Theory

There is no available research applying Frontier Molecular Orbital (FMO) theory to this compound. This theory is crucial for predicting the reactivity and selectivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their distribution across the molecule indicate likely sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Data for this compound (Data Not Available)

ParameterCalculated Value (eV)
HOMO EnergyData Not Available
LUMO EnergyData Not Available
HOMO-LUMO Energy GapData Not Available
Ionization PotentialData Not Available
Electron AffinityData Not Available
ElectronegativityData Not Available
Chemical HardnessData Not Available
Chemical SoftnessData Not Available
Electrophilicity IndexData Not Available

Quantitative Structure-Reactivity Relationships (QSRR)

No Quantitative Structure-Reactivity Relationship (QSRR) models specifically developed for or including this compound have been identified in the literature. QSRR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity.

Table 4: Hypothetical QSRR Model Parameters (Data Not Available)

Dependent Variable (Reactivity)Molecular DescriptorsEquationStatistical Parameters (e.g., R², Q²)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Applications of Ethyl 4 Aminophenylamino Oxoacetate in Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

Ethyl (4-Aminophenylamino) Oxoacetate serves as a highly adaptable synthon for the construction of intricate molecular structures, primarily through its participation in condensation reactions. The presence of both an electrophilic carbonyl group and a nucleophilic amino group within the same molecule allows for a range of transformations, leading to the formation of various heterocyclic systems.

One of the most prominent applications of this compound is in the synthesis of quinoxaline (B1680401) derivatives. The reaction of this compound with o-phenylenediamines is a well-established method for preparing 2-(4-aminophenyl)quinoxaline-3-carboxylates. This transformation typically proceeds through an initial condensation to form an intermediate imine, followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system. The general reaction scheme is depicted below:

Reaction of this compound with o-phenylenediamine (B120857) to form a quinoxaline derivative.

The versatility of this building block is further demonstrated by its ability to react with a variety of substituted o-phenylenediamines, allowing for the introduction of diverse functional groups onto the quinoxaline scaffold. This modularity is crucial for the development of libraries of compounds for screening purposes in drug discovery and materials science.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The quinoxaline core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Consequently, this starting material has been instrumental in the synthesis of numerous compounds with potential therapeutic applications.

Research has demonstrated that quinoxaline derivatives synthesized from this compound can serve as precursors for potent inhibitors of various enzymes and receptors. For instance, modifications of the amino group and the ester functionality of the resulting quinoxaline can lead to compounds with anticancer, antiviral, and antimicrobial properties.

Pharmacological Scaffold Synthetic Application of this compound Reported Biological Activities
QuinoxalinesDirect precursor via condensation with o-phenylenediamines.Anticancer, Antiviral, Antimicrobial, Kinase inhibition
BenzimidazolesPotential precursor through alternative cyclization strategies.Anthelmintic, Antifungal, Anticancer
Other N-heterocyclesCan serve as a starting point for multi-step syntheses leading to diverse heterocyclic systems.Varied depending on the final structure.

This table is for illustrative purposes and the direct synthesis of all listed scaffolds from this compound may require multi-step processes.

The inherent reactivity of the functional groups in this compound allows for its incorporation into more complex drug-like molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed, amidated, or reduced to an alcohol, providing multiple avenues for structural diversification and the optimization of pharmacological properties.

Role in the Preparation of Advanced Materials and Functional Molecules

Beyond its applications in medicinal chemistry, this compound is a valuable component in the synthesis of advanced materials and functional molecules. The aromatic and heterocyclic structures derived from this compound can possess interesting photophysical and electronic properties, making them suitable for applications in materials science.

For example, quinoxaline derivatives are known to exhibit fluorescence and have been investigated for use as organic light-emitting diode (OLED) materials, fluorescent probes, and chemosensors. The ability to tune the electronic properties of the quinoxaline ring by introducing various substituents, a process facilitated by the use of versatile building blocks like this compound, is critical for the rational design of new functional materials.

Furthermore, the amino functionality of the parent compound and its derivatives can be utilized to anchor these chromophoric or electroactive moieties to polymer backbones or surfaces, leading to the development of functional polymers, coatings, and sensors.

Intermediate in Multi-Step Synthetic Sequences

In addition to its direct use in the synthesis of target molecules, this compound often serves as a crucial intermediate in more elaborate, multi-step synthetic sequences. Its strategic placement of functional groups allows for a series of controlled transformations to build up molecular complexity.

A typical synthetic strategy might involve the initial formation of a quinoxaline derivative from this compound, followed by further chemical modifications. For instance, the primary amino group on the phenyl ring can be diazotized and subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano groups, and hydroxyl groups. These newly introduced functionalities can then be used for subsequent cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to construct highly complex and polyfunctional molecules.

The ester group in the synthesized quinoxaline can also be manipulated at various stages of a synthetic sequence. Saponification to the corresponding carboxylic acid provides a handle for amide bond formation, allowing for the linkage of the quinoxaline scaffold to other molecular fragments, including peptides or other heterocyclic systems. This step-wise approach, enabled by the use of well-defined intermediates like this compound, is a cornerstone of modern organic synthesis, providing a powerful tool for the construction of novel and complex chemical entities.

No Publicly Available Research Details Structure-Activity Relationship of this compound Derivatives

Despite a comprehensive search of scientific literature, there is a notable lack of publicly available research specifically detailing the Structure-Activity Relationship (SAR) of this compound and its derivatives. Consequently, a detailed article conforming to the requested structure focusing solely on this compound cannot be generated at this time.

SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. This process involves the synthesis of a series of analogues and the evaluation of their biological effects to establish a correlation between chemical structure and biological activity. Key aspects of such studies, including the design and synthesis of analogues, correlation of structural modifications with biological responses, identification of key pharmacophores, and computational SAR prediction, require specific experimental and computational data.

While general principles of SAR are well-established for related chemical scaffolds, such as 4-aminophenol and various heterocyclic compounds, the user's strict requirement to focus exclusively on this compound prevents the inclusion of such information. The scientific community has not published specific research that would allow for a detailed analysis of how modifications to the this compound core structure influence its biological activity.

The synthesis of a library of this compound analogues.

Data from biological assays of these analogues.

Pharmacophore models derived from the active and inactive analogues of this specific compound.

Quantitative Structure-Activity Relationship (QSAR) models developed for this chemical series.

it is not possible to construct an article that is both scientifically accurate and strictly adheres to the provided outline. The generation of hypothetical data or extrapolation from tangentially related compounds would not meet the required standards of scientific integrity.

Therefore, the requested article on the "Structure-Activity Relationship (SAR) Studies on Derivatives of this compound" cannot be produced until specific research on this compound becomes publicly available.

Future Research Directions and Outlook in Ethyl 4 Aminophenylamino Oxoacetate Chemistry

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of Ethyl (4-Aminophenylamino) Oxoacetate has been established in various synthetic contexts, a significant opportunity lies in the exploration of its less conventional reaction pathways. Future research could focus on activating and functionalizing the molecule in novel ways. For instance, the development of new catalytic systems could unlock previously inaccessible transformations of the oxoacetate moiety or the aminophenyl group. Investigating its behavior under photoredox catalysis, for example, could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of this versatile building block.

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. For derivatives of this compound that possess stereogenic centers, the development of asymmetric synthetic methodologies is of paramount importance. While some progress has been made in the asymmetric synthesis of related structures like lactisole derivatives, significant gaps remain. nih.gov Future efforts will likely concentrate on the design and application of chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high enantioselectivity in the synthesis of specific stereoisomers. The Mitsunobu reaction has been utilized for creating the lactisole skeleton in an asymmetric fashion, suggesting a potential avenue for the asymmetric synthesis of this compound derivatives. nih.gov The ability to selectively produce one enantiomer over the other is crucial, as different stereoisomers can exhibit vastly different biological activities.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. Future research will likely focus on adapting the synthesis of this compound and its derivatives to these modern platforms. This would involve the development of robust and efficient flow-through reactors and the optimization of reaction parameters such as temperature, pressure, and residence time. The integration of real-time analytical techniques would further enable precise control over the reaction process, leading to higher yields and purities. Automated platforms could also facilitate the rapid synthesis and screening of large libraries of derivatives for various applications.

Novel Applications in Interdisciplinary Fields

The unique structural features of this compound make it an attractive scaffold for applications beyond traditional organic synthesis. In materials science, for instance, its derivatives could be explored as building blocks for novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The aromatic amine and ester functionalities provide sites for polymerization and modification to tune the material's properties. In the realm of chemical biology, this compound could serve as a starting point for the design of new probes to study biological processes or as a scaffold for the development of new therapeutic agents. For example, photoaffinity labeling, a powerful tool for studying ligand-biomolecule interactions, has been successfully applied to related structures, indicating a potential research direction. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing Ethyl (4-Aminophenylamino) Oxoacetate, and how can reaction conditions be optimized?

this compound can be synthesized via condensation reactions between ethyl oxoacetate derivatives and substituted anilines. A typical method involves refluxing ethyl oxoacetate precursors (e.g., ethyl chloroacetoacetate) with 4-aminophenylamine in aprotic solvents like xylene or toluene under inert atmospheres . Optimization includes:

  • Temperature control : Prolonged heating (e.g., 48–72 hours) ensures complete amide bond formation.
  • Solvent selection : High-boiling solvents (e.g., xylene) facilitate reflux conditions without decomposition.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the oxoacetate backbone (e.g., carbonyl peaks at ~170–175 ppm) and aromatic/amine protons .
  • IR spectroscopy : Stretching vibrations for C=O (~1740 cm1^{-1}) and N–H (~3300 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine structures to confirm bond lengths and angles .

Q. How does the electronic nature of the 4-aminophenyl group influence the compound’s reactivity?

The electron-donating 4-aminophenyl group enhances nucleophilicity at the aniline nitrogen, promoting reactions with electrophiles (e.g., acyl chlorides or aldehydes). This substituent also stabilizes intermediates via resonance, as seen in cyclization reactions to form heterocycles like thiazoles or oxazoles under thionization or oxidation conditions .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

  • Nucleophilic attacks : The amine group’s electron density directs electrophilic additions to specific positions .
  • Cyclization pathways : Intramolecular hydrogen bonding or steric effects favor 5-membered vs. 6-membered ring formation .
    Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures, validates computational predictions .

Q. What experimental strategies resolve contradictions in reaction outcomes, such as unexpected decarboxylation products?

Contradictions often arise from competing reaction pathways. For example, thionization of ethyl oxoacetate derivatives with Lawesson’s reagent may yield decarboxylated thiazoles instead of carboxylate-retaining products due to NaOH-induced side reactions during workup . Mitigation strategies:

  • In situ monitoring : Use FT-IR or LC-MS to track intermediate formation.
  • Alternative workup protocols : Avoid basic conditions (e.g., use neutral extraction) to preserve ester groups.
  • Replication under inert atmospheres : Minimize oxidative degradation .

Q. How can reaction conditions be tailored to synthesize enantiomerically pure derivatives of this compound?

Chiral resolution methods include:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINOL or Salen complexes) in Grignard or Michael additions to induce stereoselectivity .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer of racemic mixtures .
  • Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers, with optical rotation and CD spectroscopy verifying purity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Challenges include low melting points and solvent inclusion. Solutions:

  • Slow evaporation : Use mixed solvents (e.g., dichloromethane/hexane) to promote gradual crystal growth.
  • Seeding : Introduce microcrystals to nucleate growth.
  • Cryocrystallography : Flash-cooling (100 K) stabilizes fragile crystals for SHELXL refinement .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental 1^11H NMR chemical shifts?

Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Best practices:

  • Solvent referencing : Calibrate shifts using TMS or residual solvent peaks.
  • DFT corrections : Apply PCM (Polarizable Continuum Model) to simulate solvent environments in computational predictions.
  • Variable-temperature NMR : Identify exchange broadening or hidden conformers .

Q. What statistical methods are appropriate for analyzing reaction yield data in optimization studies?

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to model interactions between variables (temperature, catalyst loading).
  • ANOVA : Identify significant factors (p < 0.05) affecting yield.
  • Response surface methodology (RSM) : Optimize conditions for maximum yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.